molecular formula C12H21NO4 B582077 (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid CAS No. 943318-67-0

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Cat. No. B582077
CAS RN: 943318-67-0
M. Wt: 243.303
InChI Key: SFPBDVPSCZYAHV-QMMMGPOBSA-N
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Description

“(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid” is likely a derivative of pyrrolidine, which is a cyclic secondary amine. The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines . The “5,5-dimethyl” indicates that there are two methyl groups attached to the 5th carbon in the pyrrolidine ring. The “carboxylic acid” part of the name suggests the presence of a -COOH group. The “(S)” denotes the stereochemistry of the chiral center in the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, the bulky Boc protecting group, and the polar carboxylic acid group. These features could influence its physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

As a derivative of pyrrolidine, this compound could potentially participate in a variety of chemical reactions. The presence of the carboxylic acid group might allow for reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the nonpolar Boc-protected amine could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Synthesis and Characterization

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is involved in various synthesis and characterization processes within organic chemistry. For instance, it is used in the synthesis of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles. This process involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid or cyanoacetic acid in the presence of pyrrolidine, leading to the formation of compounds with potential biological activity (Yakovenko et al., 2019).

Catalysis and Organic Transformations

In the field of catalysis and organic transformations, (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid plays a crucial role. A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides has been developed, which proceeds in the presence of di-tert-butyl dicarbonate (Boc2O), catalytic 4-(dimethylamino)pyridine (DMAP), and 2,6-lutidine. This reaction is applicable to the acylation of a wide range of non-nucleophilic nitrogen compounds, demonstrating the versatility of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in organic synthesis (Umehara et al., 2016).

Pharmaceutical and Medicinal Chemistry

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is also significant in pharmaceutical and medicinal chemistry. It was used in the diastereoselective synthesis of a potential therapeutic agent for the treatment of Idiopathic Pulmonary Fibrosis, currently undergoing Phase I clinical trials. The synthesis involved alkylation and asymmetric catalysis, highlighting its importance in the development of new pharmaceuticals (Anderson et al., 2016).

Advanced Material Science

In advanced material science, (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is utilized in the preparation of complex molecules with specific configurations. An example is the highly-efficient preparative procedure for spirocyclic inner borate salts, which demonstrates the compound's utility in creating materials with high chemical, optical, and thermodynamic stability (Shan et al., 2010).

Mechanism of Action

Without specific context (such as biological or catalytic activity), it’s challenging to discuss the “mechanism of action” of this compound .

Future Directions

The study and application of pyrrolidine derivatives, including “(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid”, could be a promising area of research in the future .

properties

IUPAC Name

(2S)-5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPBDVPSCZYAHV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

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